Isokaempferide
Overview
Description
Isokaempferide is a natural flavonoid compound, specifically a type of flavonol. It is known for its presence in various plants such as Sophora flavescens and Hibiscus mutabilis . This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Isokaempferide, a flavonoid compound, has been found to primarily target enzymes such as urease , elastase , and collagenase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into carbon dioxide and ammonia, elastase is involved in the breakdown of elastin, and collagenase contributes to the degradation of collagen in the remodeling of connective tissues .
In addition to these enzymes, this compound also interacts with several surface receptor proteins expressed in various cancer cell lines, including EGFR , estrogen receptor , CD47 , progesterone receptor , folate receptor , CD44 , HER2 , CD155 , CXCR4 , CD97 , and endothelin receptor .
Mode of Action
This compound inhibits the activity of urease, elastase, and collagenase enzymes . It binds to these enzymes, thereby reducing their activity and influencing the biological processes they are involved in .
In the context of cancer, this compound shows strong binding affinity to the aforementioned surface receptor proteins . This interaction can influence the signaling pathways associated with these receptors, potentially affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its targets, it can be inferred that this compound likely impacts the pathways involving urease, elastase, and collagenase . In the context of cancer, it may influence pathways associated with the surface receptor proteins it interacts with .
Result of Action
This compound’s inhibition of urease, elastase, and collagenase can lead to changes in the biological processes these enzymes are involved in . For instance, it may affect the breakdown of elastin and collagen, impacting tissue remodeling .
In terms of its anti-cancer properties, this compound’s interaction with various surface receptor proteins can potentially influence the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
Isokaempferide has been found to inhibit the enzymes urease, elastase, and collagenase . The IC50 values, which represent the concentration of this compound required to inhibit 50% of enzyme activity, were found to be 23.05 µM for elastase, 12.83 µM for urease, and 33.62 µM for collagenase respectively .
Cellular Effects
This compound has been tested for its anti-cancer properties using colon, lung, and breast cancer cell lines . The compound was found to have a strong binding affinity to the enzymes and proteins expressed in these cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. The compound forms powerful contacts with these biomolecules, which could potentially inhibit their function . The docking scores from molecular docking studies revealed that this compound has a strong binding affinity to the enzymes and proteins .
Temporal Effects in Laboratory Settings
Its strong binding affinity to various enzymes and proteins suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its ability to interact with various enzymes and proteins, it is likely that it influences multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isokaempferide can be synthesized through several methods. One common approach involves the methylation of kaempferol. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The extraction process includes solvent extraction followed by chromatographic techniques to purify the compound . This method ensures a high yield of this compound with significant purity.
Chemical Reactions Analysis
Types of Reactions
Isokaempferide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as methoxy derivatives and quinones .
Scientific Research Applications
Isokaempferide has a wide range of scientific research applications:
Comparison with Similar Compounds
Isokaempferide is similar to other flavonoids like kaempferol and quercetin but has unique properties:
Kaempferol: Both compounds have similar antioxidant and anti-inflammatory activities, but this compound has a methoxy group that enhances its stability and bioavailability.
Quercetin: While quercetin is more widely studied, this compound shows comparable or even superior biological activities in some studies.
List of Similar Compounds
- Kaempferol
- Quercetin
- Apigenin
- Luteolin
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZJBUCDWKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166609 | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-70-7 | |
Record name | Isokaempferide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylkaempferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1592-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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